molecular formula C10H16F3N5O2 B2465076 1-isopropyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1421529-13-6

1-isopropyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No. B2465076
CAS RN: 1421529-13-6
M. Wt: 295.266
InChI Key: MMXZWVSPOPJICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C10H16F3N5O2 and its molecular weight is 295.266. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, such as the compound , is of significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (Figure 1) contain a similar substructure. Researchers investigate the potential of this compound as a scaffold for designing novel drugs with improved pharmacological properties .

Antimicrobial and Antiviral Agents

Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including pyrrolin-4-ones, have demonstrated bioactivity. Some exhibit antimalarial and HIV-1 protease inhibitory properties. Researchers explore the synthesis of these compounds and evaluate their potential as antimicrobial and antiviral agents .

Green Chemistry and Sustainable Synthesis

Efforts to develop eco-friendly synthetic methods have led to the discovery of novel approaches. For instance, a green one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves using methyl arenes as aldehyde surrogates, in situ urea generation, and lactic acid as a green catalyst. Researchers investigate whether similar principles can be applied to the synthesis of our compound .

Enzyme Inhibition and Cancer Therapeutics

The compound’s structure may inspire the design of enzyme inhibitors. For example, hexahydroisoquinolin derivatives have been explored as inhibitors of the histone lysine methyltransferase EZH2, a key player in cancer aggressiveness and metastasis. Researchers assess whether modifications to our compound enhance its inhibitory activity .

Antioxidant Potential

Substituted imidazole-containing compounds, similar to our compound, have been evaluated for antioxidant activity. Researchers investigate whether our compound exhibits scavenging potential comparable to positive controls like ascorbic acid .

properties

IUPAC Name

1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N5O2/c1-6(2)15-8(19)14-4-5-18-9(20)17(3)7(16-18)10(11,12)13/h6H,4-5H2,1-3H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZWVSPOPJICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

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